(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
- Oxidized derivatives of the aromatic ring.
- Alcohol derivatives from the reduction of the carboxylic acid group.
- Free amino acid derivatives after deprotection of the Boc group.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other functional sites.
Biology: In biological research, it serves as a building block for the synthesis of peptides and proteins, where the Boc group protects the amino group during peptide bond formation.
Medicine: The compound is explored in drug development for its potential to form bioactive molecules. Its derivatives may exhibit pharmacological activities.
Industry: In the chemical industry, it is used in the production of fine chemicals and pharmaceuticals, leveraging its reactivity and protective group chemistry.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways.
Comparison with Similar Compounds
- ®-3-Amino-3-(o-tolyl)propanoic acid
- ®-3-((Benzyloxycarbonyl)amino)-3-(o-tolyl)propanoic acid
- ®-3-((Methoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Comparison:
®-3-Amino-3-(o-tolyl)propanoic acid: Lacks the protective Boc group, making it more reactive and less selective in synthetic applications.
®-3-((Benzyloxycarbonyl)amino)-3-(o-tolyl)propanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group, which is less bulky than the Boc group and offers different reactivity and stability.
®-3-((Methoxycarbonyl)amino)-3-(o-tolyl)propanoic acid: Contains a methoxycarbonyl (Moc) protecting group, which is smaller and less sterically hindering compared to the Boc group.
The uniqueness of ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid lies in the steric protection offered by the Boc group, which provides stability and selectivity in various synthetic and biochemical applications.
Properties
IUPAC Name |
(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375888 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500770-86-5 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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